4-((Hydroxyamino)methyl)phenol

Description

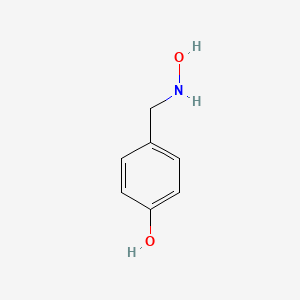

4-((Hydroxyamino)methyl)phenol, also referred to as 4-(hydroxyamino)phenol (IUPAC name: 4-(hydroxymethylamino)phenol), is a phenolic derivative characterized by a hydroxylamine (-NHOH) group attached to a methylene bridge (-CH2-) at the para position of the benzene ring. This compound is primarily recognized as a key intermediate in the electrochemical reduction of nitroaromatic compounds like p-nitrophenol (PNP) . Its structure enables participation in redox reactions, forming products such as 4-nitrosophenol and 4-aminophenol under specific conditions.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

4-[(hydroxyamino)methyl]phenol |

InChI |

InChI=1S/C7H9NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-4,8-10H,5H2 |

InChI Key |

AVGJXEUILZPLQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[(Hydroxyamino)methyl]phenol can be synthesized through the reduction of 4-nitrophenol. One common method involves the use of sodium tetrahydroborate (NaBH4) and iron in water at 20°C. The reaction is monitored using UV-Vis spectroscopy, and the final product is isolated using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of 4-[(hydroxyamino)methyl]phenol typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-[(Hydroxyamino)methyl]phenol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of hydroquinones.

Substitution: The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium tetrahydroborate (NaBH4) and iron are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-[(Hydroxyamino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(hydroxyamino)methyl]phenol involves its interaction with molecular targets through hydrogen bonding and electron donation. The hydroxyl and amino groups in the compound allow it to form strong interactions with enzymes and other proteins, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth and the scavenging of free radicals, contributing to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

4-Nitrophenol (PNP)

- Structure: Contains a nitro (-NO2) group at the para position.

- Comparison: Redox Behavior: PNP undergoes irreversible four-electron reduction to form 4-(hydroxyamino)phenol, whereas further reduction of 4-(hydroxyamino)phenol involves a reversible two-electron redox process to yield 4-aminophenol . Stability: PNP is chemically stable under ambient conditions, while 4-(hydroxyamino)phenol is transient and reactive due to the hydroxylamine moiety. Toxicity: PNP is toxic and persistent in the environment, whereas 4-(hydroxyamino)phenol is less studied but likely less stable in biological systems .

4-Aminophenol

- Structure: Features an amino (-NH2) group at the para position.

- Comparison: Electrochemical Pathway: 4-(hydroxyamino)phenol is oxidized to 4-nitrosophenol, which is subsequently reduced to 4-aminophenol. This highlights the intermediate role of 4-(hydroxyamino)phenol in the nitro-to-amine conversion .

4-Hydroxyphenylamine (4-Anilinophenol)

- Structure: Contains a phenylamino (-NHPh) group at the para position.

- Comparison: Stability: The phenylamino group confers greater stability compared to the hydroxylamine group in 4-(hydroxyamino)phenol. Reactivity: 4-Hydroxyphenylamine participates in electrophilic substitution reactions, while 4-(hydroxyamino)phenol is more prone to redox transformations .

4'-Hydroxyacetophenone Oxime

- Structure: Contains an oxime (-NOH) group linked to a hydroxyphenyl ring.

- Synthetic Utility: Oximes are used as intermediates in the synthesis of nitriles and amines, whereas 4-(hydroxyamino)phenol is primarily a redox intermediate .

4-(Hydroxyamino)toluene

- Structure : Features a methyl (-CH3) substituent instead of a hydroxyl (-OH) group on the benzene ring.

- Substituent Effects: The hydroxyl group in 4-(hydroxyamino)phenol enhances solubility in polar solvents compared to the hydrophobic methyl group in its toluene analog.

Research Findings and Implications

- Electrochemical Studies: 4-(Hydroxyamino)phenol is critical in PNP sensing due to its distinct redox peaks at −0.34 V (reduction) and +0.25 V (oxidation) .

- Substituent Effects: Electron-donating groups (e.g., -OH) stabilize intermediates in redox pathways, while electron-withdrawing groups (e.g., -NO2) enhance oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.